N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide
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Overview
Description
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is an organic compound that features a benzyl group substituted with a fluorophenoxy moiety and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide typically involves the reaction of 4-fluorophenol with 3-bromobenzyl chloride to form 3-(4-fluorophenoxy)benzyl chloride. This intermediate is then reacted with methanesulfonamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling reactions: The benzyl and phenoxy groups can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological studies: It can be used to study the interactions of fluorinated compounds with biological systems.
Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and methanesulfonamide groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-fluorophenoxy)benzyl)-1-(3-fluorophenyl)methanesulfonamide
- N-(3-(4-chlorophenoxy)benzyl)methanesulfonamide
- N-(3-(4-bromophenoxy)benzyl)methanesulfonamide
Uniqueness
N-(3-(4-fluorophenoxy)benzyl)methanesulfonamide is unique due to the presence of the fluorophenoxy group, which can impart distinct electronic and steric properties compared to its chloro or bromo analogs. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenoxy)phenyl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-20(17,18)16-10-11-3-2-4-14(9-11)19-13-7-5-12(15)6-8-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXGHVXHBCNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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